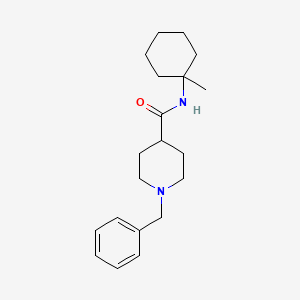

![molecular formula C22H25N3O4S B5593501 3,4-dimethoxybenzaldehyde [4-oxo-3-(4-propoxybenzyl)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5593501.png)

3,4-dimethoxybenzaldehyde [4-oxo-3-(4-propoxybenzyl)-1,3-thiazolidin-2-ylidene]hydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest is a type of hydrazone, which is generally synthesized from the reaction of hydrazines with aldehydes or ketones. Hydrazones possess significant chemical and biological properties, making them valuable in various applications, including materials science and medicinal chemistry. The specific compound discussed here includes structural features from both benzaldehyde and thiazolidine derivatives, indicating a complex synthesis and versatile chemical behavior.

Synthesis Analysis

The synthesis of this specific hydrazone derivative involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable hydrazine component, likely in the presence of a catalyst or under specific reaction conditions to promote the formation of the hydrazone bond. The synthesis may require several steps, including the preparation of the hydrazine and benzaldehyde precursors, followed by their condensation. Studies have shown various methods for synthesizing related compounds, which often involve reactions under reflux conditions or using catalysts to improve yield and selectivity (Mekkey, Mal, Kadhim, 2020).

Molecular Structure Analysis

The molecular structure of hydrazone compounds can be characterized using spectroscopic techniques such as FTIR, NMR, and mass spectrometry. The structure is expected to show features indicative of the hydrazone linkage (N-N=C), as well as the distinct substituents from the 3,4-dimethoxybenzaldehyde and the thiazolidine components. Structural studies often reveal the geometry around the hydrazone bond and the electronic distribution, which are crucial for understanding the compound's reactivity and properties (Peralta et al., 2007).

Chemical Reactions and Properties

Hydrazones are known for their chemical versatility, engaging in various reactions such as cycloadditions, nucleophilic substitutions, and redox reactions. The specific chemical behavior of "3,4-dimethoxybenzaldehyde [4-oxo-3-(4-propoxybenzyl)-1,3-thiazolidin-2-ylidene]hydrazone" would depend on the functional groups present in the molecule. The presence of dimethoxy and propoxy substituents may influence its electronic properties and reactivity towards different reagents (Minh, My, 2021).

Physical Properties Analysis

The physical properties of a compound, including its melting point, boiling point, solubility, and crystallinity, are influenced by its molecular structure. For hydrazone compounds, these properties are essential for determining their application potential. The solubility in various solvents, for example, is crucial for its use in chemical synthesis or pharmaceutical formulations. The specific physical properties of the compound would require experimental determination (Khalaji et al., 2013).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards different classes of reagents, and stability under various conditions, are pivotal for understanding the applications of the hydrazone compound. For instance, the stability of the hydrazone linkage under acidic or basic conditions can influence its suitability for use in chemical syntheses or in biological systems (Khalaji, Gotoh, Ishida, Mighani, 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Optical Studies

The synthesis of 3,4-dimethoxybenzaldehyde hydrazones and their metal complexes has been a subject of interest due to their potential optical properties. A study by Mekkey et al. (2020) explored the synthesis and characterization of these compounds, revealing their complex structures and optical absorption spectra. This research underscores the compounds' utility in optical studies, suggesting potential applications in materials science and photonics Mekkey, Mal, & Kadhim, 2020.

Structural Characterization and Molecular Interactions

Further research into the structural aspects of hydrazones, including those derived from 3,4-dimethoxybenzaldehyde, has been conducted by Peralta et al. (2007). This study focused on the hydrogen-bonded supramolecular structures of hydrazones in various dimensions, highlighting the intricate molecular interactions that can occur. Such detailed structural characterization provides insights into the potential for designing new materials and pharmaceuticals Peralta et al., 2007.

Catalytic and Synthetic Applications

On the catalytic front, Vargas et al. (2020) examined the use of CeCl3.7H2O as a catalyst for the synthesis of hydrazones from aromatic aldehydes and ketones, including 3,4-dimethoxybenzaldehyde. The study reveals the efficacy of CeCl3.7H2O in facilitating hydrazonation, suggesting potential applications in organic synthesis and the development of new catalytic processes Vargas, Romero, Kaufman, & Larghi, 2020.

Antimicrobial and Antitumor Activities

Hydrazones derived from 3,4-dimethoxybenzaldehyde have also been investigated for their biological activities. Studies by He et al. (2021) and Giraldi et al. (1980) have shown that certain hydrazone compounds exhibit significant antibacterial and antitumor activities, respectively. These findings highlight the potential of hydrazones as therapeutic agents, offering a promising avenue for the development of new drugs He & Xue, 2021; Giraldi, Goddard, Nisi, & Sigon, 1980.

Eigenschaften

IUPAC Name |

(2Z)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-[(4-propoxyphenyl)methyl]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-4-11-29-18-8-5-16(6-9-18)14-25-21(26)15-30-22(25)24-23-13-17-7-10-19(27-2)20(12-17)28-3/h5-10,12-13H,4,11,14-15H2,1-3H3/b23-13+,24-22- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUYTHVYEAQPGJ-KRLZMICPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CN2C(=O)CSC2=NN=CC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)CN\2C(=O)CS/C2=N\N=C\C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-aminoethyl)-N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5593446.png)

![(1S*,5R*)-N-ethyl-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5593460.png)

![1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride](/img/structure/B5593461.png)

![N-(2-ethoxyphenyl)-N'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)urea hydrochloride](/img/structure/B5593473.png)

![N,2,3,5-tetramethyl-N-[(5-methylisoxazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5593479.png)

![2,4-difluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5593506.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5593510.png)

![2-(1-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5593523.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5593526.png)

![(1R*,3S*)-7-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5593529.png)